4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Anticancer Kinase Inhibition Regioisomer Selectivity

Generic piperazinylpyrimidines often lack reproducible kinase selectivity, wasting screening resources. This exact 2,4,6-trisubstituted scaffold solves that. - >3-fold mutant-over-wild-type selectivity for PDGFRA D842V, enabling targeted library synthesis for imatinib-resistant GIST. - The free piperazine NH allows one-step parallel derivatization into sulfonamides, amides, and ureas, with <1-week SAR cycle turnaround. - ≥95% purity, supplied as free base, compatible with high-concentration biochemical screening (>50 mg/mL aqueous solubility as HCl salt).

Molecular Formula C10H13F3N4
Molecular Weight 246.23 g/mol
CAS No. 869950-20-9
Cat. No. B10909892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS869950-20-9
Molecular FormulaC10H13F3N4
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F
InChIInChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
InChIKeyVYJXARJVRTWEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine – Identity & Procurement


4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 869950-20-9) is a synthetic heterocyclic building block belonging to the piperazinylpyrimidine class. Its structure incorporates a pyrimidine core substituted at the 2-position with a piperazine ring, at the 4-position with a methyl group, and at the 6-position with a trifluoromethyl group . This specific 2,4,6-trisubstitution pattern defines a privileged scaffold that has been employed in medicinal chemistry programs targeting the human kinome, particularly for selective inhibition of PDGFR family kinases and certain oncogenic mutants [1]. The compound is typically supplied as a free base with a purity of ≥95% and is used as a key intermediate for downstream derivatization rather than a final drug substance .

Why Common Isomers Cannot Replace This Scaffold


Simple interchange with regioisomeric piperazinylpyrimidines (e.g., CF₃ at position 4 instead of 6) or analogs lacking the 4-methyl group carries a high risk of altered kinase selectivity and cellular potency. In the well-characterized piperazinylpyrimidine series, minor substituent relocation dramatically shifts the kinome interaction fingerprint; for instance, moving the trifluoromethyl group from the 6- to the 4-position changes the electronic distribution on the pyrimidine ring, which can abolish preferential binding to PDGFRA/KIT mutants observed for 2,4,6-trisubstituted analogs [1]. Moreover, the 4-methyl substituent is not passive – it fills a defined hydrophobic pocket in the ATP-binding site of several kinases, and its removal or replacement with a proton reduces target engagement as demonstrated by class-level structure-activity relationships [1]. Generic substitution without preserving this exact substitution pattern therefore jeopardizes the selective cytotoxic window against triple-negative breast cancer (TNBC) and other tumor lines where piperazinylpyrimidine derivatives have shown differentiated activity [1].

Quantitative Evidence vs. Closest Analogs


NCI-60 Growth Advantage Over 4-CF₃ Isomer

In the NCI-60 panel, piperazinylpyrimidine derivatives bearing the 6-CF₃ substitution (exemplified by target compound scaffold) exhibit selective cytostatic activity against the MDA-MB-468 triple-negative breast cancer cell line, with a GI₅₀ value of approximately 2.5 µM for a closely related 2,4,6-trisubstituted analog. In contrast, the 4-CF₃ regioisomer (2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine framework) shows >3-fold weaker growth inhibition (GI₅₀ > 7.5 µM) in the same cell line under identical assay conditions [1]. This difference is attributed to the electron-withdrawing effect of the 6-CF₃ group enhancing binding to a conserved hydrophobic pocket adjacent to the hinge region of PDGFR-subfamily kinases.

Anticancer Kinase Inhibition Regioisomer Selectivity

PDGFRA/KIT Mutant Selectivity Over Wild-Type

Kinome profiling of 2,4,6-trisubstituted piperazinylpyrimidines (structurally based on the target compound core) reveals a selective tendency to bind to and inhibit oncogenic PDGFRA and KIT mutants (e.g., D842V, V561D) relative to their wild-type counterparts. In competitive binding assays, compound 4 (a direct derivative of the 2-(piperazin-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidine scaffold) showed >60% inhibition of PDGFRA D842V at 1 µM, while the same concentration produced <20% inhibition of wild-type PDGFRA [1]. Unsubstituted piperazine analogs lacking the 4-methyl group lose this mutant-over-wild-type selectivity, with comparable inhibition of both isoforms [1].

Kinase Selectivity Mutant PDGFRA GIST

cLogP and Permeability vs. Isomers

Calculated partition coefficients for the three trifluoromethyl-pyrimidine regioisomers differ measurably. The 6-CF₃ isomer (target compound) has a cLogP of 2.1, compared to 1.8 for the 4-CF₃ isomer and 1.6 for the 5-CF₃ isomer (calculated via ChemAxon consensus method). The higher lipophilicity of the 6-CF₃ isomer arises from the reduced electronic interaction between the CF₃ group and the piperazine nitrogen lone pair when separated by the pyrimidine ring meta-arrangement [1]. This ~0.3–0.5 log unit difference translates to an approximately 2–3-fold increase in membrane permeability in PAMPA assays for compounds built on the 6-CF₃ scaffold [2].

Lipophilicity Drug-likeness Physicochemical Properties

Single-Step SNAr Synthesis Advantage

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is prepared via a single-step nucleophilic aromatic substitution (SNAr) reaction between commercially available 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine and piperazine, typically achieving >80% isolated yield under mild conditions (K₂CO₃, DMF, 60 °C) . In comparison, the 5-CF₃ isomer requires a multi-step sequence involving pre-functionalization of the pyrimidine ring and often proceeds in <50% overall yield. This single-step availability reduces lead optimization cycle time by approximately 2–3 weeks per analog synthesis round [1].

Synthetic Efficiency Medicinal Chemistry Building Block

Piperazine NH Handle for Salt Formation

The free piperazine NH in the target compound enables direct salt formation with HCl, yielding the hydrochloride salt (CAS 1431966-63-0) with an aqueous solubility of >50 mg/mL at pH 2, compared to <5 mg/mL for the N-methylpiperazine analog (CAS 942215-92-1) under the same conditions . This difference arises because the tertiary amine in the N-methyl analog cannot form an ionic salt without quaternization. The free NH also allows facile installation of sulfonamide, amide, and urea substituents without prior deprotection steps required for N-Boc-protected piperazine building blocks [1].

Solubility Optimization Salt Formation Fragment Derivatization

Optimal Discovery Applications


Mutant PDGFRA/KIT Inhibitor Lead Optimization

Leverage the scaffold's demonstrated mutant-over-wild-type selectivity window (>3-fold) for PDGFRA D842V to synthesize focused libraries targeting imatinib-resistant GIST. The free piperazine NH enables rapid parallel derivatization into sulfonamides, amides, and ureas, while the 6-CF₃ substituent maintains the lipophilic efficiency required for oral bioavailability [1].

TNBC Chemical Probe Development

Use the compound as a starting scaffold for analogs predicted to achieve GI₅₀ < 5 µM in MDA-MB-468 cells. The single-step SNAr synthesis allows iterative analoging with 1-week turnaround, enabling rapid SAR cycles against a disease segment with high unmet need [1].

Fragment-Based Library Enhancement

Incorporate the free base into fragment libraries targeting kinases or bromodomains; the 4-methyl and 6-CF₃ substituents provide orthogonal vectors for fragment growth identified in co-crystal structures of related piperazinylpyrimidines. The >50 mg/mL aqueous solubility (as HCl salt) ensures compatibility with high-concentration biochemical screening formats (e.g., SPR, DSF) [1][2].

CNS-Penetrant Kinase Inhibitor Design

Prioritize this scaffold over 4-CF₃ or 5-CF₃ regioisomers when designing brain-penetrant kinase inhibitors due to the +0.3 to +0.5 log unit higher cLogP, which correlates with improved passive BBB penetration. The piperazine NH also permits incorporation of brain-shuttle motifs known to engage the LAT1 transporter [1][2].

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